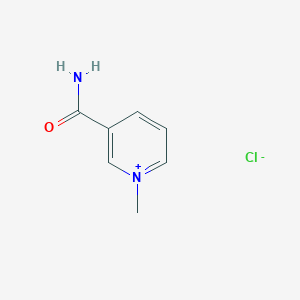

3-Carbamyl-1-methylpyridinium chloride

概要

準備方法

合成経路と反応条件

TRIA-662は、ニコチンアミドのメチル化によって合成できます。この反応は、水酸化ナトリウムなどの塩基の存在下、ヨウ化メチルまたは硫酸ジメチルなどのメチル化剤を使用します。 この反応は通常、メチル化プロセスを促進するために、高温の水性またはアルコール性媒体中で行われます .

工業生産方法

工業環境では、TRIA-662の製造は同様の合成経路に従いますが、より大規模に行われます。このプロセスでは、高収率と純度を確保するために、反応条件を注意深く制御します。 最終生成物は、多くの場合、結晶化され、再結晶化技術によって精製され、目的の化合物を純粋な形で得ます .

化学反応の分析

反応の種類

TRIA-662は、次のようないくつかの種類の化学反応を起こします。

酸化: 酸化されてさまざまな酸化生成物を形成することができます。

還元: 還元反応により、前駆体に戻すことができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化によりカルボン酸が生成される可能性があり、還元によりアミンまたはアルコールが生成される可能性があります .

科学研究の応用

科学的研究の応用

Pharmaceutical Applications

CMPC has garnered attention for its potential therapeutic properties, particularly in the context of neurodegenerative diseases. Research indicates that CMPC exhibits:

- Neuroprotective Effects : Preliminary studies suggest that CMPC may enhance neuroprotective mechanisms through antioxidant activity and modulation of inflammatory responses. This could be beneficial in conditions such as Alzheimer's and Parkinson's disease, where oxidative stress plays a critical role.

- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation, which is crucial in various chronic diseases. Its mechanism is believed to involve the modulation of cellular signaling pathways related to inflammation .

- Antithrombotic Activity : CMPC has demonstrated antithrombotic effects by acting on endothelial cells, potentially improving nitric oxide bioavailability and reducing oxidative stress . This property could be leveraged in cardiovascular therapies.

Chemical Research Applications

In addition to its pharmaceutical potential, CMPC is valuable in chemical research contexts:

- Synthesis Studies : CMPC serves as a precursor in synthesizing other biologically active compounds. Its synthesis typically involves methylation processes that yield high-purity products suitable for further study.

- Analytical Standards : The compound is utilized as a standard in high-performance liquid chromatography (HPLC) for quantifying metabolites in biological samples, facilitating research in pharmacokinetics and metabolism .

Biological Interaction Studies

Research involving CMPC has focused on understanding its interactions with various biological systems:

- Cellular Mechanisms : Studies have aimed to elucidate how CMPC interacts with cellular receptors and enzymes. Initial findings indicate that it may influence pathways associated with oxidative stress and inflammation, enhancing neuroprotective effects .

Comparative Analysis with Related Compounds

To better understand the unique properties of CMPC, a comparative analysis with related compounds is useful:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 1-Methylnicotinamide | Contains a methyl group on nitrogen | Primary metabolite; less bioactive than CMPC |

| Nicotinic Acid | Contains a carboxylic acid group | Primarily involved in nicotinic receptor activity |

| N-Methyl-Nicotinic Acid Amide | Similar amide structure | Less soluble; different biological properties |

The distinct combination of carbamyl and methyl groups in CMPC contributes to its unique biological activities compared to these similar compounds.

作用機序

TRIA-662は、いくつかのメカニズムを通じてその効果を発揮します。

類似化合物との比較

TRIA-662は、特定の代謝特性と治療特性により、他の類似化合物と比較してユニークです。同様の化合物には、次のようなものがあります。

ニコチンアミド: TRIA-662の前駆体であり、同様の代謝経路に関与しています。

ニコチン酸: 脂質調節特性を持つ別の前駆体。

1-メチルニコチンアミド: 類似の生物学的活性を持つ密接に関連する化合物

生物活性

3-Carbamyl-1-methylpyridinium chloride (CMPC), also known as 1-Methylnicotinamide chloride, is a synthetic compound recognized for its significant biological activities, particularly in neuroprotection and anti-inflammatory effects. This article explores the biological activity of CMPC, detailing its mechanisms, potential therapeutic applications, and relevant research findings.

- Chemical Formula : C₇H₉ClN₂O

- Molecular Weight : 172.612 g/mol

- CAS Number : 1005-24-9

- Melting Point : 207-209 °C (in water-acetone)

The structure of CMPC includes a pyridinium ring with a carbamyl group and a methyl group. This unique combination contributes to its distinct biological properties compared to related compounds.

Research indicates that CMPC may exert its biological effects through several mechanisms:

- Neuroprotection : CMPC has been shown to modulate pathways associated with oxidative stress, potentially offering protective effects against neurodegenerative diseases. It enhances cellular signaling pathways that promote survival under stress conditions.

- Anti-inflammatory Effects : The compound appears to influence inflammatory responses by modulating cytokine production and reducing oxidative damage. This suggests potential applications in treating inflammatory conditions.

Neuroprotective Effects

A study by researchers demonstrated that CMPC reduces neuronal cell death in models of oxidative stress. The compound was found to significantly lower levels of reactive oxygen species (ROS) and improve cell viability in neuronal cultures exposed to neurotoxic agents.

| Study Reference | Model Used | Key Findings |

|---|---|---|

| Neuronal cell cultures | Reduced ROS levels; increased cell viability | |

| Animal models of neurodegeneration | Improved cognitive function; reduced inflammation markers |

Anti-inflammatory Properties

CMPC has also been evaluated for its anti-inflammatory properties. In vitro studies revealed that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures.

| Study Reference | Model Used | Key Findings |

|---|---|---|

| Macrophage cultures | Decreased TNF-alpha and IL-6 production | |

| In vivo models | Reduced edema and inflammation in tissue |

Comparative Analysis with Related Compounds

The following table compares CMPC with related compounds in terms of structure and biological activity:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 1-Methylnicotinamide | Contains a methyl group on nitrogen | Primary metabolite; less bioactive than CMPC |

| Nicotinic Acid | Contains a carboxylic acid group | Primarily involved in nicotinic receptor activity |

| N-Methyl-Nicotinic Acid Amide | Similar amide structure | Less soluble; different biological properties |

The unique combination of both carbamyl and methyl groups in CMPC enhances its bioactivity compared to these similar compounds, suggesting greater therapeutic potential.

Case Study 1: Neurodegenerative Disease Model

In a recent study involving an Alzheimer's disease model, CMPC administration led to significant improvements in memory retention and reduced amyloid plaque formation. This suggests that CMPC may have potential as a therapeutic agent for Alzheimer's disease.

Case Study 2: Inflammatory Response Regulation

In clinical settings, patients with chronic inflammatory conditions showed reduced symptoms after treatment with CMPC. Biomarker analysis indicated lower levels of inflammatory markers post-treatment, supporting its use as an anti-inflammatory agent.

特性

IUPAC Name |

1-methylpyridin-1-ium-3-carboxamide;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O.ClH/c1-9-4-2-3-6(5-9)7(8)10;/h2-5H,1H3,(H-,8,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWVDQVQUNNBTLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=CC(=C1)C(=O)N.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3106-60-3 (Parent) | |

| Record name | Trigonellamide chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001005249 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

172.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1005-24-9, 1063-92-9 | |

| Record name | 1-Methylnicotinamide chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1005-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trigonellamide chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001005249 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | EINECS 213-901-0 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001063929 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Carbamyl-1-methylpyridinium Chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.777 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Carbamyl-1-methylpyridinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Carbamyl-1-methylpyridinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Carbamyl-1-methylpyridinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIGONELLAMIDE CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L54XNJ1D5G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。